Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate
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Overview
Description
Preparation Methods
The synthesis of disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester, which is subsequently neutralized with sodium hydroxide to yield the final disodium salt . Industrial production methods typically involve large-scale batch or continuous processes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in cell culture media and as a detergent in protein purification processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the emulsification and stabilization of various formulations .
Comparison with Similar Compounds
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate is unique due to its specific structure and surfactant properties. Similar compounds include:
Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate: This compound has a similar structure but includes an additional hydroxyethyl group, which may alter its surfactant properties.
Disodium oleamido monoethanolamide sulfosuccinate: This is another name for the same compound, highlighting its structural components.
These similar compounds share common functional groups but differ in their specific chemical structures, leading to variations in their physical and chemical properties.
Properties
Molecular Formula |
C24H41NNa2O8S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
disodium;4-[2-[[(E)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/b10-9+;; |
InChI Key |
YVPYTXZIJQBUKT-TTWKNDKESA-L |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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